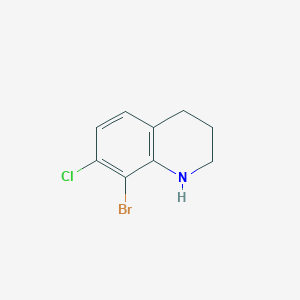

8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline

Description

8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline (C₉H₉BrClN, MW 246.53) is a halogenated tetrahydroquinoline derivative characterized by a partially saturated quinoline ring system with bromine and chlorine substituents at the 8- and 7-positions, respectively. This compound is typically stored at 2–8°C to maintain stability . Its structure combines electron-withdrawing halogen atoms with a bicyclic framework, making it a versatile intermediate in medicinal chemistry and agrochemical research. The tetrahydroquinoline scaffold is notable for its bioisosteric properties, often mimicking indole or benzazepine systems in drug design .

Properties

Molecular Formula |

C9H9BrClN |

|---|---|

Molecular Weight |

246.53 g/mol |

IUPAC Name |

8-bromo-7-chloro-1,2,3,4-tetrahydroquinoline |

InChI |

InChI=1S/C9H9BrClN/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h3-4,12H,1-2,5H2 |

InChI Key |

YYGUMRFBBWACID-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(=C(C=C2)Cl)Br)NC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline typically involves the bromination and chlorination of tetrahydroquinoline. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvent conditions to ensure selective substitution at the desired positions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Types of Reactions:

Oxidation: 8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline can undergo oxidation reactions to form quinoline derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding dihydroquinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline has found applications in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in organic synthesis.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of antimicrobial and anticancer agents.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Halogen Effects

The pharmacological and physicochemical properties of tetrahydroquinoline derivatives are highly sensitive to substituent positions and halogen types. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Halogen Effects: Chlorine vs. Fluorine: The 7-Cl substituent in the target compound provides moderate electron-withdrawing effects, while 7-F (as in 8-Bromo-7-fluoro) offers stronger electronegativity, improving metabolic stability but reducing polar surface area .

Functional Group Variations :

- Methoxy vs. Halogen : The 7-methoxy group in 6-Bromo-7-methoxy enhances solubility in organic solvents and may improve blood-brain barrier penetration compared to halogens .

- Methyl Substituents : Trimethyl derivatives (e.g., 8-Bromo-2,2,4-trimethyl) exhibit increased steric bulk, which can hinder enzymatic degradation but reduce binding affinity to flat receptor sites .

Core Structure Modifications: Isoquinoline vs. Quinoline: The isoquinoline variant (e.g., 7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline) features a nitrogen atom at position 2 instead of 1, altering dipole moments and hydrogen-bonding capabilities .

Stability and Reactivity

- Photostability: Halogenated tetrahydroquinolines are generally resistant to photodegradation due to strong C-Br and C-Cl bonds. However, fluorine’s smaller atomic radius may reduce steric protection against UV-induced reactions compared to chlorine .

- Synthetic Utility : Bromine at position 8 (target compound) facilitates Suzuki-Miyaura couplings, whereas 7-bromo analogues are more prone to steric interference in electrophilic substitutions .

Biological Activity

8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline is a halogenated derivative of tetrahydroquinoline that has garnered attention for its potential biological activities. The unique presence of both bromine and chlorine atoms in its structure enhances its reactivity and biological interactions. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H9BrClN·HCl

- Molecular Weight : 256.54 g/mol

- IUPAC Name : 8-bromo-7-chloro-1,2,3,4-tetrahydroquinoline; hydrochloride

The biological activity of 8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline is primarily attributed to its ability to interact with various molecular targets. The halogen substituents can enhance binding affinity to enzymes or receptors, potentially modulating their activity. This compound has been investigated for various biological effects including:

- Antimicrobial Activity : Exhibits inhibitory effects against a range of bacterial strains.

- Anticancer Properties : Shows promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Biological Activity Data

| Activity Type | Target/Effect | IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Various bacteria | 12 µM | |

| Anticancer | MDA-MB-231 cells | 5 µM | |

| Cytotoxicity | Normal cells | >50 µM |

Anticancer Activity

A study investigating the anticancer properties of 8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline demonstrated significant antiproliferative effects on MDA-MB-231 breast cancer cells. The compound was found to induce apoptosis and arrest the cell cycle at the G2/M phase. The IC50 value for this effect was recorded at 5 µM, indicating potent activity compared to standard chemotherapeutic agents.

Antimicrobial Studies

Research focusing on the antimicrobial properties revealed that 8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline exhibited notable inhibitory effects against several bacterial strains including Staphylococcus aureus and Escherichia coli. The compound's IC50 values ranged around 12 µM for these pathogens, suggesting its potential as a lead compound in antibiotic development.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlighted the importance of halogenation in enhancing biological activity. Variations in the positions of bromine and chlorine atoms significantly influenced the compound's binding affinity to molecular targets. For instance, modifications leading to increased lipophilicity improved cellular uptake and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.